![molecular formula C7H15N3O3 B555948 L-Homocitrulline CAS No. 1383-01-8](/img/structure/B555948.png)
L-Homocitrulline
Overview
Description
L-Homocitrulline is an amino acid and a metabolite of the non-proteinogenic amino acid Ornithine . It naturally occurs in milk products and is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate .
Synthesis Analysis
Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate .Molecular Structure Analysis
Homocitrulline is one methylene group longer than citrulline, but similar in structure . The metabolite is generated from a lysine residue after lysine reacts with cyanate .Chemical Reactions Analysis
Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . This process is known as carbamoylation or carbamylation . In humans, this process takes place predominantly in two types of situations: uremia and inflammation .Physical And Chemical Properties Analysis
L-Homocitrulline has a molecular formula of C7H15N3O3 . It is a solid substance that is soluble in water at a concentration of 33.33 mg/mL .Scientific Research Applications
Cancer Immunotherapy
L-Homocitrulline has been identified as a target for cancer immunotherapy. The post-translational modification of lysine residues to homocitrulline is recognized by T cells. Research has shown that homocitrulline (Hcit) peptide vaccination can stimulate strong CD4 T-cell responses and induce significant antitumor therapy in established tumor models. The antitumor response was found to be dependent on CD4 T cells and mainly via direct tumor recognition. Inhibition of cyanate generation, which mediates homocitrullination, by myeloperoxidase (MPO) inhibition, reduced tumor therapy by vaccine-induced T cells (Cook et al., 2021).
Absorption and Metabolism
L-Homocitrulline, occurring in milk products, has been studied for its absorption in the gastrointestinal tract. Research indicates that its absorption is partially dependent on the presence of sodium ions and can involve active transport systems. Metabolic inhibitors were found to decrease L-homocitrulline uptake across the small intestine (Evered & Vadgama, 1983). Additionally, ingestion of lysine by adults results in increased urinary excretion of homocitrulline, suggesting an unreported metabolic pathway for lysine in humans and rats (Ryan & Wells, 1964).
Biomarker Potential
Homocitrulline has been considered a promising biomarker for monitoring diseases like chronic renal failure and atherosclerosis. Methods using hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry have been developed for the measurement of homocitrulline in plasma samples. This method has shown good analytical performances and is sensitive enough for HCit concentration assessment in plasma samples (Jaisson et al., 2012).
Homocitrulline in Food Products
The formation of homocitrulline during the heating of milk has been explored. It arises from the reaction between cyanate and the ε-amino group of lysine residues in milk, with cyanate deriving from heat-induced urea breakdown. This research contributes to understanding the chemical changes in milk during various heat treatments (Metwalli et al., 1998).
Role in Autoimmune Diseases
Homocitrulline may play a role in triggering autoimmune diseases by bypassing self-tolerance. The modification of lysines to homocitrullines can generate neoepitopes that induce modification-specific immune responses. This process has implications for fields beyond autoimmunity, including tumor immune surveillance (Cook et al., 2022).
Mechanism of Action
Target of Action
L-Homocitrulline primarily targets lysine residues in proteins . The compound is a product of posttranslational modification, where it is formed nonenzymatically from lysine residues in the polypeptide chain .
Mode of Action
The formation of L-Homocitrulline, also known as carbamoylation or carbamylation, involves the action of cyanate . Cyanate is derived either from urea or from thiocyanate via a reaction catalyzed by the enzyme myeloperoxidase . This process results in the carbamylation of lysine residues to form L-Homocitrulline .
Biochemical Pathways
L-Homocitrulline is a metabolite of ornithine in mammalian metabolism . It is thought that the depletion of the ornithine supply causes the accumulation of carbamyl-phosphate in the urea cycle, which may be responsible for the enhanced synthesis of L-Homocitrulline .
Pharmacokinetics
It is known that the compound can be detected in larger amounts in the urine of individuals with urea cycle disorders . This suggests that L-Homocitrulline may be excreted from the body through the urinary system.
Result of Action
The carbamylation of lysine residues by L-Homocitrulline can modify protein structures and ultimately cause metabolic dysfunctions . This process is known to occur in vivo, particularly during renal failure conditions when the urea concentration increases .
Action Environment
Environmental factors such as inflammation and smoking can influence the action of L-Homocitrulline . Inflammation can lead to the release of myeloperoxidase from neutrophils, which converts thiocyanate to cyanate . Smoking increases the circulating thiocyanate concentration, thus enhancing the carbamylation of proteins .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317386 | |
Record name | Homocitrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Homocitrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
600 mg/mL | |
Record name | Homocitrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1190-49-4 | |
Record name | Homocitrulline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocitrulline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homocitrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-homocitrulline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCITRULLINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Homocitrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 212 °C | |
Record name | Homocitrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.